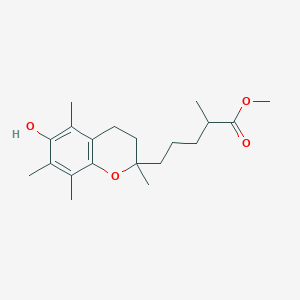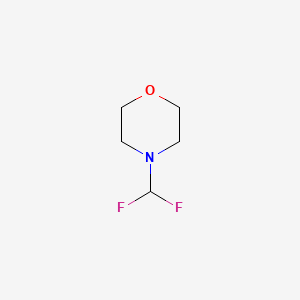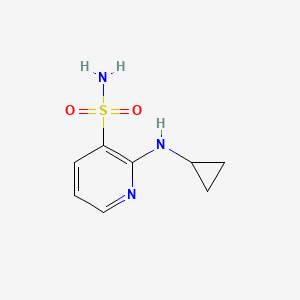
(2Z)-3-(Dimethylamino)-2-Fluoro-1-(4-Methylphenyl)-2-Propen-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-3-(Dimethylamino)-2-Fluoro-1-(4-Methylphenyl)-2-Propen- is an organic compound characterized by the presence of a dimethylamino group, a fluoro substituent, and a methylphenyl group attached to a propen backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(Dimethylamino)-2-Fluoro-1-(4-Methylphenyl)-2-Propen- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzaldehyde, dimethylamine, and a fluorinating agent.
Formation of the Propen Backbone: The propen backbone can be formed through a series of reactions, including aldol condensation and subsequent dehydration.
Introduction of Functional Groups: The dimethylamino group and the fluoro substituent are introduced through nucleophilic substitution reactions, using reagents like dimethylamine and a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
In an industrial setting, the production of (2Z)-3-(Dimethylamino)-2-Fluoro-1-(4-Methylphenyl)-2-Propen- may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.
Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Purification Techniques: Employing purification techniques like distillation, crystallization, and chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-3-(Dimethylamino)-2-Fluoro-1-(4-Methylphenyl)-2-Propen- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Dimethylamine for nucleophilic substitution, and fluorinating agents like DAST for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound may be explored for its potential as a pharmaceutical intermediate or active ingredient.
Materials Science: It could be used in the development of novel materials with unique properties.
Biological Studies: The compound may serve as a probe or reagent in biological studies to investigate various biochemical pathways.
Mécanisme D'action
The mechanism of action of (2Z)-3-(Dimethylamino)-2-Fluoro-1-(4-Methylphenyl)-2-Propen- involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through specific pathways, which may include:
Binding to Receptors: The compound may bind to specific receptors, modulating their activity.
Enzyme Inhibition: It may act as an inhibitor of certain enzymes, affecting metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2Z)-3-(Dimethylamino)-2-Chloro-1-(4-Methylphenyl)-2-Propen-: Similar structure with a chloro substituent instead of a fluoro group.
(2Z)-3-(Dimethylamino)-2-Bromo-1-(4-Methylphenyl)-2-Propen-: Similar structure with a bromo substituent instead of a fluoro group.
Uniqueness
The presence of the fluoro substituent in (2Z)-3-(Dimethylamino)-2-Fluoro-1-(4-Methylphenyl)-2-Propen- imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro and bromo analogs.
Propriétés
Formule moléculaire |
C12H16FN |
|---|---|
Poids moléculaire |
193.26 g/mol |
Nom IUPAC |
(Z)-2-fluoro-N,N-dimethyl-3-(4-methylphenyl)prop-1-en-1-amine |
InChI |
InChI=1S/C12H16FN/c1-10-4-6-11(7-5-10)8-12(13)9-14(2)3/h4-7,9H,8H2,1-3H3/b12-9- |
Clé InChI |
LRHJWKRSMAKWFP-XFXZXTDPSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C/C(=C/N(C)C)/F |
SMILES canonique |
CC1=CC=C(C=C1)CC(=CN(C)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12852966.png)
![[(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methyl 4-fluorosulfonylbenzoate](/img/structure/B12852973.png)
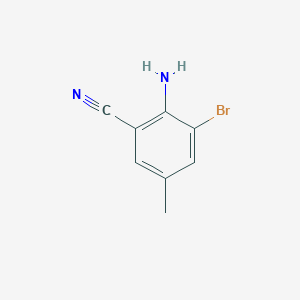

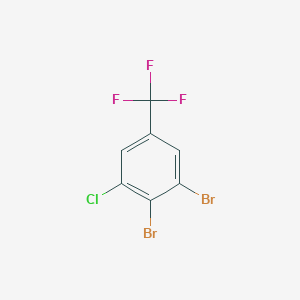


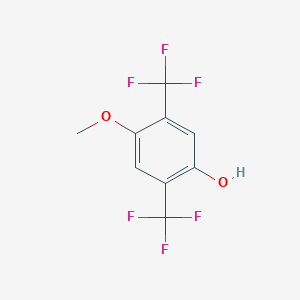

![2-(4-(Diethylamino)phenyl)-3,6-dimethylbenzo[d]thiazol-3-ium](/img/structure/B12853018.png)
